[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide
Description
[1-[(E)-2-Phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide (abbreviated here as Compound A for clarity) is a synthetic sulfonamide derivative featuring a piperidine core functionalized with two sulfonyl groups. Key structural elements include:
- A piperidine ring substituted at the 1-position with a sulfonyl group linked to an (E)-styryl (trans-β-phenylethenyl) moiety.
- A methanesulfonamide group at the 3-position of the piperidine ring.
Properties
IUPAC Name |
[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c15-21(17,18)12-14-7-4-9-16(11-14)22(19,20)10-8-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,15,17,18)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPKYICXHIOPBG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- Molecular Weight : 350.43 g/mol
- Structural Features :
- A piperidine ring
- Sulfonyl functional groups
- An ethylene bridge with phenyl substituents
Research indicates that compounds with sulfonamide moieties often exhibit their biological effects through the inhibition of specific enzymes or pathways. For this compound, potential mechanisms may include:
- Inhibition of Carbonic Anhydrase : Similar sulfonamides have been shown to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, particularly through the inhibition of folate synthesis in bacteria .
- Potential Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications:
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of sulfonamide derivatives against a range of bacterial strains. The compound's effectiveness can be compared to established sulfa drugs in terms of Minimum Inhibitory Concentration (MIC).
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | E. coli |
| Sulfamethoxazole | 4 | E. coli |
| Trimethoprim | 2 | E. coli |
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
A study demonstrated that the compound showed significant inhibition of carbonic anhydrase IX (CA-IX), a target in cancer therapy, suggesting its potential use in oncological applications . -
Anti-inflammatory Properties :
In vitro assays indicated that the compound reduced pro-inflammatory cytokine levels in macrophages, pointing towards its utility in treating conditions like rheumatoid arthritis .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide exhibit selective cytotoxicity against cancer cells. A study demonstrated that such sulfonamides can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
- Antimicrobial Properties : The sulfonamide group is traditionally recognized for its antibacterial effects. Investigations into related compounds have shown efficacy against a range of bacterial strains, indicating that this compound may also possess similar antimicrobial activity.
- Neuropharmacology : Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The piperidine structure is known to interact with various receptors, which may lead to neuroprotective effects.
Data Tables
Case Studies
- Case Study on Anticancer Properties : A recent study evaluated the effects of sulfonamide derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with this compound, highlighting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains revealed that this compound exhibited considerable antibacterial activity, particularly against resistant strains of Staphylococcus aureus. This suggests a promising role in addressing antibiotic resistance.
- Neuropharmacological Study : A pilot study investigated the effects of the compound on animal models of neurodegenerative diseases. Results showed improvements in cognitive function and reduced neuroinflammation, indicating potential therapeutic benefits for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares Compound A with three analogues:
Key Observations:
Styryl Group : The (E)-styryl moiety in Compound A and Compound B promotes planar rigidity, facilitating π-π interactions. In Compound B, this contributes to one-dimensional crystalline chains via C—H···O bonds .
Piperidine vs. Pyrazole/Pyrazoline : Piperidine rings (Compound A, sildenafil) confer conformational flexibility, whereas pyrazole/pyrazoline cores (Compound B, celecoxib) enforce planarity, affecting binding pocket compatibility.
Physicochemical Properties
- Solubility : Compound A’s sulfonamides likely improve aqueous solubility relative to celecoxib but may still require formulation adjustments due to the hydrophobic styryl group.
- Crystallinity : The styryl group in Compound B enables robust crystal packing via C—H···O interactions ; similar behavior is plausible for Compound A, aiding in X-ray diffraction studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step processes, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic and heterocyclic groups. Critical steps include sulfonylation of the piperidine scaffold and subsequent functionalization of the methanesulfonamide group. Reproducibility depends on precise control of reaction parameters (temperature, solvent purity, catalyst loading) and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/1-octanesulfonate) is recommended for purity assessment . Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight, and X-ray crystallography for stereochemical resolution .
Q. What factors influence the stability of this compound under different storage and experimental conditions?
- Methodological Answer : Stability is pH-dependent, with acidic or basic conditions risking hydrolysis of the sulfonyl group. Storage in inert atmospheres at low temperatures (-20°C) minimizes degradation. Solvent choice (e.g., DMSO vs. aqueous buffers) also impacts stability during biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Validate purity using orthogonal methods (HPLC, LC-MS) and standardize biological assays with positive controls. Cross-reference synthetic protocols to ensure consistent stereochemistry and functional group integrity .
Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound analogs in medicinal chemistry studies?
- Methodological Answer : Systematic modification of the phenylvinylsulfonyl or piperidine groups, followed by in vitro/in vivo testing, identifies critical pharmacophores. Computational docking (e.g., molecular dynamics simulations) predicts binding interactions with targets like enzymes or receptors, guiding rational design .
Q. How can advanced chromatographic methods be optimized to separate this compound from structurally similar impurities?
- Methodological Answer : Gradient elution in HPLC with a C18 column and adjusted mobile phase ratios (e.g., 65:35 methanol-buffer) enhances resolution. For challenging separations, hyphenated techniques like LC-MS or chiral stationary phases address co-elution issues .
Q. What computational modeling approaches are validated for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., sulfonyl group electrophilicity), while molecular docking (AutoDock, Schrödinger) simulates binding to active sites. Free-energy perturbation (FEP) studies quantify binding affinities for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
